molecular formula C13H17ClN2O2 B5341343 1-(5-Chloro-2-methoxyphenyl)-3-cyclopentylurea

1-(5-Chloro-2-methoxyphenyl)-3-cyclopentylurea

Cat. No.: B5341343
M. Wt: 268.74 g/mol
InChI Key: KZDBUHHNRPAWRH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-cyclopentylurea is an organic compound belonging to the class of N-phenylureas These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group

Mechanism of Action

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-cyclopentylurea typically involves the reaction of 5-chloro-2-methoxyaniline with cyclopentyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-3-cyclopentylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-cyclopentylurea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and protein binding.

    Medicine: The compound is explored for its potential therapeutic properties. It is investigated for its ability to modulate specific biological pathways, making it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-cyclopentylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-18-12-7-6-9(14)8-11(12)16-13(17)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDBUHHNRPAWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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